Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The presence of an amine group at position five of the benzofuran structure enhances its reactivity and potential biological activity, making it a subject of interest in drug development and synthetic organic chemistry. The compound is typically synthesized through various chemical reactions involving starting materials such as phenols and amines.
The synthesis of 2-Phenyl-1-benzofuran-5-amine can be achieved through several methods, each varying in complexity and yield:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and the choice of solvents to optimize yield and purity. For instance, reactions may be carried out under reflux conditions or using microwave-assisted techniques to enhance reaction rates .
The molecular structure of 2-Phenyl-1-benzofuran-5-amine features:
The reactivity of 2-Phenyl-1-benzofuran-5-amine can be attributed to its functional groups:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites .
The mechanism by which 2-Phenyl-1-benzofuran-5-amine exerts its biological effects is not fully elucidated but may involve:
Analytical techniques such as infrared spectroscopy (IR) can provide insights into functional groups present, while nuclear magnetic resonance (NMR) spectroscopy can elucidate structural details.
The applications of 2-Phenyl-1-benzofuran-5-amine span several fields:
Benzofuran scaffolds have been integral to pharmaceutical development since the mid-20th century, with natural and synthetic derivatives serving as structural blueprints for numerous therapeutic agents. The isolation of griseofulvin (a naturally occurring benzofuran) in 1939 marked a pivotal moment, leading to its clinical adoption as an antifungal agent by 1958 [5] [9]. This breakthrough demonstrated the pharmacodynamic potential of the benzofuran core, stimulating extensive exploration of synthetic derivatives. The subsequent development of amiodarone in the 1960s—a 2-butylbenzofuran derivative—revolutionized antiarrhythmic therapy by modulating sodium/potassium ion channels, establishing benzofurans as scaffolds capable of addressing complex cardiovascular pathologies [5] [6].
The 1980s–2000s witnessed strategic structural diversification, particularly through C5-amine functionalization. Researchers synthesized 5-amino-2-phenylbenzofuran derivatives to enhance target engagement capabilities, leveraging the amine's hydrogen-bonding potential. This approach yielded compounds with improved antimicrobial efficacy against drug-resistant Pseudomonas aeruginosa (MIC = 31.25 μg/mL), comparable to rifampicin [4]. Concurrently, molecular hybridization techniques fused benzofuran scaffolds with benzoxazole systems, producing broad-spectrum antimicrobial agents active against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus) and fungi like Candida albicans [4] [9]. These innovations underscored the scaffold's versatility in addressing emerging antibiotic resistance.
Table 1: Clinically Approved Drugs Featuring Benzofuran Scaffolds
Drug Name | Therapeutic Application | Structural Features | Natural/Synthetic |
---|---|---|---|
Griseofulvin | Antifungal | Spirobenzofuranone | Natural |
Amiodarone | Antiarrhythmic | 2-Butyl-3-benzofuranyl ketone | Synthetic |
Benzbromarone | Uricosuric (gout treatment) | 3-(Bromo-4-hydroxyphenyl)benzofuran | Synthetic |
Vilazodone | Antidepressant (SSRI/5-HT1A partial agonist) | 5-(Piperazinyl)benzofuran | Synthetic |
6-(2-Aminopropyl)benzofuran | Psychoactive (recreational) | 5-APB positional isomer | Synthetic |
Recent drug discovery (2010–present) exploits the 5-amine's derivatization potential. Converting the amine to carboxamide linkages generated kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer [10]. Additionally, incorporating nitro groups at C7 of 2-phenylbenzofuran-5-amines yielded potent monoamine oxidase B (MAO-B) inhibitors (IC₅₀ = 38–140 nM) for Parkinson’s disease management [8]. This structural evolution—from simple natural products to multifunctional synthetic derivatives—demonstrates the benzofuran scaffold’s enduring pharmaceutical value.
The molecular architecture of 2-phenyl-1-benzofuran-5-amine (systematic name: 2-phenylbenzofuran-5-amine; SMILES: NC1=CC2=C(C=C1)OC(C3=CC=CC=C3)=C2; InChIKey: BDGHGQICSWOMQQ-UHFFFAOYSA-N) confers unique biorecognition properties critical to its pharmacological utility [1] [2] [3]. Three structural elements synergistically govern its bioactivity:
Table 2: Structure-Activity Relationships of 2-Phenylbenzofuran-5-amine Derivatives
Position | Substituent | Biological Activity | Potency Enhancement | Target |
---|---|---|---|---|
C5 | -NHCOCH₃ | Reduced antimicrobial activity | 4-fold decrease vs -NH₂ | DNA gyrase |
C5 | -NH₂ | MAO-B inhibition | IC₅₀ = 140 nM | Monoamine oxidase B |
C7 | -NO₂ | MAO-B selectivity | 50-fold vs MAO-A | Monoamine oxidase B |
C2' (phenyl) | 4-OCH₃ | Antifungal activity | MIC = 2 μg/mL (C. albicans) | Ergosterol synthesis |
C2' (phenyl) | 4-NO₂ | Anticancer activity (EGFR inhibition) | IC₅₀ = 0.35 μM (A549) | Tyrosine kinase |
The amine's strategic positioning at C5 (rather than C4/C6) minimizes steric hindrance while maximizing electronic communication with the furan oxygen. Computational docking reveals that protonated C5-amine forms a salt bridge with Asp328 in MAO-B’s substrate cavity, explaining nanomolar inhibition [8]. In antimicrobial contexts, the amine hydrogen-bonds with Thr170 of Mycobacterium tuberculosis DNA gyrase B, disrupting ATP binding [4] [9]. Such target-specific interactions underscore why 2-phenyl-1-benzofuran-5-amine—rather than its regioisomers—serves as a privileged scaffold for lead optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0